Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1156223-02-7
VCID: VC2802473
InChI: InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3
SMILES: CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2
Molecular Formula: C14H15FN2
Molecular Weight: 230.28 g/mol

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

CAS No.: 1156223-02-7

Cat. No.: VC2802473

Molecular Formula: C14H15FN2

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine - 1156223-02-7

Specification

CAS No. 1156223-02-7
Molecular Formula C14H15FN2
Molecular Weight 230.28 g/mol
IUPAC Name N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine
Standard InChI InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3
Standard InChI Key VJAGYOCDWUWNOW-UHFFFAOYSA-N
SMILES CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2
Canonical SMILES CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2

Introduction

Structural and Chemical Properties

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is characterized by its unique molecular architecture that incorporates both aromatic and amine functional groups. The compound features a central carbon atom that connects three key structural components: a 4-fluorophenyl ring, a pyridin-4-yl group, and an ethylamine chain.

Basic Chemical Data

The key chemical and physical properties of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine are summarized in Table 1:

Table 1: Chemical and Physical Properties of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

PropertyValue
CAS Number1156223-02-7
Molecular FormulaC₁₄H₁₅FN₂
Molecular Weight230.28 g/mol
IUPAC NameN-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine
Standard InChIInChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3
Standard InChIKeyVJAGYOCDWUWNOW-UHFFFAOYSA-N

The molecular structure contains a fluorine atom at the para position of one phenyl ring, which significantly influences the compound's physical and chemical properties. The presence of fluorine enhances lipophilicity and potentially improves membrane permeability, which is particularly relevant for pharmaceutical applications.

Structure-Related Properties

Chemical Reactivity

The reactivity of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is influenced by its three main functional components:

  • The secondary amine group: Capable of undergoing typical amine reactions including acylation, alkylation, and condensation reactions.

  • The pyridine ring: Provides a basic nitrogen atom that can participate in coordination chemistry with metals and act as a hydrogen bond acceptor.

  • The 4-fluorophenyl group: The presence of fluorine affects the electron distribution in the aromatic ring, potentially influencing reactivity patterns and interaction with biological targets.

The compound likely exhibits basic properties due to the presence of both the pyridine nitrogen and the secondary amine group. This basicity would influence its solubility profile and interaction with acidic substances.

Comparison with Structurally Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Positional Isomers and Related Structures

The pyridine ring position significantly affects the properties of these compounds. For instance, Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine, where the pyridine nitrogen is in the 2-position, has been documented with the CAS number 50987972 . This positional change alters the geometry and electronic distribution within the molecule, potentially affecting its biological activity and chemical reactivity.

Similarly, compounds where the fluorine position varies on the phenyl ring or where the ethyl group is replaced by other alkyl groups would constitute a family of related structures with potentially different biological activities.

Table 2: Comparison of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine with Related Compounds

CompoundStructural DifferencePotential Impact on Properties
Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]aminePyridine nitrogen in 2-positionDifferent chelation properties, altered hydrogen bonding pattern
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amineEthyl group instead of fluorine, pyridine in 3-positionIncreased lipophilicity, different electronic properties
Methyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amineMethyl instead of ethyl on amineSlight decrease in lipophilicity, potentially altered receptor binding

Current Research Status and Future Directions

The available research on Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine specifically is limited, suggesting opportunities for further investigation. Potential research directions include:

  • Detailed characterization of physical and chemical properties

  • Exploration of potential biological activities through screening against various targets

  • Development of more efficient and scalable synthesis methods

  • Investigation of the compound's utility as a building block for more complex molecules

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